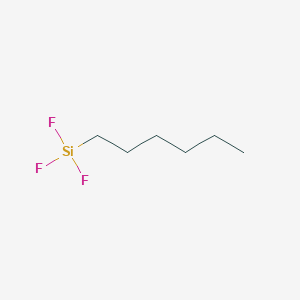

Hexyltrifluorosilane

Description

Structure

3D Structure

Properties

IUPAC Name |

trifluoro(hexyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13F3Si/c1-2-3-4-5-6-10(7,8)9/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMUUWIABEKSTNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[Si](F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13F3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Hexyltrifluorosilane

Overview of Established Synthetic Routes for Organotrifluorosilanes

The synthesis of organotrifluorosilanes can be achieved through various established methods. A common approach involves the fluorination of the corresponding organotrichlorosilanes. This transformation can be carried out using fluorinating agents such as copper(II) fluoride (B91410) dihydrate (CuF₂·2H₂O). oup.com This method is a general procedure for converting alkyltrichlorosilanes to their trifluorosilane (B87118) counterparts. oup.com

Another significant route to organosilicon compounds is through hydrosilylation, which involves the addition of a silicon-hydride bond across an unsaturated bond, such as a carbon-carbon double or triple bond. csic.esresearchgate.net This process is often catalyzed by transition metals and provides a direct method for forming carbon-silicon bonds. csic.esepfl.ch The choice of catalyst and silane (B1218182) can influence the regioselectivity of the addition, leading to either Markovnikov or anti-Markovnikov products. organic-chemistry.org

Cross-coupling reactions also represent a powerful tool for the synthesis of organosilanes. These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a transition metal catalyst, most notably palladium. mdpi.com Alkyltrifluorosilanes, including hexyltrifluorosilane, have been successfully employed as coupling partners in these reactions. oup.com

Palladium-Catalyzed Cross-Coupling Reactions for this compound Synthesis

Palladium-catalyzed cross-coupling reactions have emerged as a highly effective method for the synthesis of functionalized organic molecules, including those containing silicon. rsc.orgrsc.orgthieme.de

The palladium-catalyzed cross-coupling reaction of this compound with aryl halides is typically performed using a catalytic amount of a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. oup.com The reaction requires the presence of an activator, with tetrabutylammonium (B224687) fluoride (TBAF) being commonly used in excess. oup.com The reaction is generally carried out at elevated temperatures, for instance, at 100 °C in a solvent like tetrahydrofuran (B95107) (THF). The active species in this coupling reaction is believed to be a pentacoordinate silicate (B1173343), formed by the interaction of the alkyltrifluorosilane with the fluoride source. oup.com

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | oup.com |

| Activator | Tetrabutylammonium fluoride (TBAF) | oup.com |

| Temperature | 100 °C | |

| Solvent | Tetrahydrofuran (THF) |

The primary precursor for the in situ generation of the reactive species in the cross-coupling reaction is this compound itself. oup.com This compound can be prepared by the fluorination of hexyltrichlorosilane (B129522). oup.com The other key reactant is an aryl halide, such as p-bromoacetophenone. The reaction couples the hexyl group from the silane to the aryl ring of the halide. oup.com

| Reactant Type | Example | Reference |

|---|---|---|

| Organosilicon Reagent | This compound | oup.com |

| Coupling Partner | p-Bromoacetophenone | |

| Precursor to this compound | Hexyltrichlorosilane | oup.com |

A significant advantage of using alkyltrifluorosilanes in palladium-catalyzed cross-coupling reactions is the high degree of chemoselectivity observed. oup.com Chemoselectivity refers to the preferential reaction of a reagent with one functional group over others in a molecule containing multiple reactive sites. numberanalytics.comnumberanalytics.comwikipedia.org In the case of the coupling of this compound with aryl halides, various functional groups on the aryl halide are tolerated under the reaction conditions. oup.com For instance, functional groups such as ketone carbonyls, formyl groups, and nitro groups remain intact during the coupling process. oup.com This tolerance allows for the synthesis of complex, functionalized molecules in a single step, which is a key advantage in organic synthesis. rsc.org

Precursors and Reactants Utilized in this compound Synthesis

Alternative Synthetic Approaches to this compound and Related Compounds

While palladium-catalyzed cross-coupling is a prominent method, other synthetic strategies are also employed for the preparation of organosilanes.

Hydrosilylation is a fundamental reaction for the formation of carbon-silicon bonds and is widely used to prepare a variety of organosilanes. csic.es The reaction involves the addition of a hydrosilane (a compound containing an Si-H bond) across a carbon-carbon multiple bond, typically an alkene or alkyne. csic.esresearchgate.net For the synthesis of hexyl-substituted silanes, 1-hexene (B165129) is a common starting material. csic.esrsc.org

The hydrosilylation of 1-hexene with a suitable silane, such as trichlorosilane (B8805176) (HSiCl₃), can be catalyzed by various transition metal complexes. oup.com Platinum catalysts, like hexachloroplatinic acid (H₂PtCl₆), are classic and effective catalysts for this transformation. oup.com More recently, catalysts based on other metals such as iridium, nickel, and iron have been developed to promote the hydrosilylation of alkenes with high efficiency and selectivity. csic.esepfl.chorganic-chemistry.org The resulting alkyltrichlorosilane can then be fluorinated to yield the desired alkyltrifluorosilane. oup.com The choice of catalyst can be crucial in determining the regioselectivity of the hydrosilylation, leading to either the terminal (anti-Markovnikov) or the internal (Markovnikov) addition product. organic-chemistry.org

Other Synthetic Strategies for Alkyltrifluorosilanes

The synthesis of alkyltrifluorosilanes, including this compound, predominantly involves a two-step process: the formation of an alkyltrichlorosilane intermediate followed by a halogen exchange reaction (fluorination). The primary strategies, therefore, revolve around the synthesis of the alkyltrichlorosilane precursor, with hydrosilylation of alkenes being a key method.

Fluorination of Alkyltrichlorosilanes

The most direct and commonly cited method for preparing this compound is through the fluorination of its chlorinated precursor, hexyltrichlorosilane. oup.com This halogen exchange reaction replaces the chlorine atoms bonded to the silicon with fluorine atoms. Various fluorinating agents can be employed for this transformation.

One established laboratory-scale procedure involves the use of copper(II) fluoride dihydrate (CuF₂·2H₂O). oup.com In a typical reaction, hexyltrichlorosilane is added dropwise to a stirred suspension of CuF₂·2H₂O in a solvent like diethyl ether at a controlled temperature, often starting at 0°C. oup.com The reaction proceeds over several hours, after which the solid byproducts are filtered off, and the desired this compound is purified from the filtrate, usually by distillation. oup.com

Alternative fluorinating agents have also been proposed for industrial applications to improve cost-effectiveness and reduce toxicity. google.com For instance, potassium hydrogen fluoride compounds with the general formula KF(HF)n (where n is between 1.5 and 5) have been patented for the fluorination of various chlorosilanes, including hexyltrichlorosilane. google.com These reagents are noted for being inexpensive, less toxic, and highly reactive. google.com

Table 1: Synthesis of this compound via Fluorination of Hexyltrichlorosilane

Hydrosilylation of Alkenes

A versatile and widely used strategy for forming the carbon-silicon bond in various alkylsilanes is the hydrosilylation of alkenes. oup.comorganic-chemistry.org This method is particularly important for synthesizing the alkyltrichlorosilane precursors needed for alkyltrifluorosilanes when they are not commercially available. oup.com The reaction involves the addition of a silicon-hydride bond, typically from trichlorosilane (HSiCl₃), across the double bond of an alkene. oup.comorganic-chemistry.org

The reaction is catalyzed by various transition metal complexes. Platinum-based catalysts, such as hexachloroplatinic acid (H₂PtCl₆), are classic and effective for this transformation. oup.com More recently, catalyst systems based on less expensive and more abundant metals like nickel, cobalt, and iron have been developed, offering high efficiency and selectivity. organic-chemistry.org For example, a combination of NiCl₂·6H₂O with a base can catalyze the anti-Markovnikov hydrosilylation of terminal alkenes with primary silanes. organic-chemistry.org The choice of catalyst can influence the regioselectivity of the addition to the alkene. organic-chemistry.org Following the hydrosilylation, the resulting alkyltrichlorosilane is fluorinated using methods described previously to yield the final alkyltrifluorosilane.

Table 2: Catalytic Systems for Hydrosilylation of Alkenes with Trichlorosilane

Direct Synthesis from Alkyl Halides

An alternative, though less common, process involves the direct synthesis of organosilicon halides from alkyl halides. A patented method describes the reaction of alkyl halides, such as hexyl iodide, with aluminum metal to form an intermediate alkylaluminum halide mixture. google.com This mixture is subsequently reacted with silicon tetrafluoride at elevated temperatures to produce the corresponding alkylfluorosilane. google.com The reaction is typically facilitated by a Lewis acid catalyst, such as aluminum chloride. google.com

Reaction Mechanisms Involving Hexyltrifluorosilane

Mechanistic Investigations of Palladium-Catalyzed Cross-Coupling Reactions

Hexyltrifluorosilane serves as an effective nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions, typically with aryl halides. The mechanisms governing these reactions involve specific intermediates and the influence of additives.

Role of Pentacoordinate Silicates as Active Species in Catalysis

In palladium-catalyzed cross-coupling reactions, this compound's reactivity is mediated by the formation of pentacoordinate silicate (B1173343) species. The addition of fluoride (B91410) ions, commonly supplied by additives like tetrabutylammonium (B224687) fluoride (TBAF), to the silicon atom of this compound leads to the generation of anionic pentacoordinate silicates, such as hexyltetrafluorosilicate ([C6H13SiF4]-) researchgate.netoup.com. These hypervalent silicon intermediates are crucial for activating the silicon-carbon bond, making them the active species that undergo transmetalation with palladium complexes within the catalytic cycle oup.com. This activation pathway is a hallmark of organotrifluorosilane chemistry in catalysis researchgate.netoup.com.

Influence of Additives, such as Tetrabutylammonium Fluoride (TBAF), on Reaction Pathways

Tetrabutylammonium fluoride (TBAF) is a critical additive in the palladium-catalyzed cross-coupling of this compound, significantly influencing the reaction's efficiency and pathway oup.com. The quantity of TBAF is a key parameter, with an excess often being necessary for optimal results oup.com. TBAF acts as the primary source of fluoride ions, which are indispensable for the initial activation of the Si-F bond in this compound, thereby generating the requisite pentacoordinate silicate intermediates researchgate.netoup.com. Furthermore, TBAF is believed to play a role in sequestering the tetrafluorosilane (SiF4) byproduct formed during the catalytic cycle, which can help maintain catalyst activity and prevent deactivation oup.com. The presence of TBAF can also steer the reaction through specific mechanistic routes by stabilizing intermediates or promoting key steps researchgate.net.

Elucidation of the Catalytic Cycle for this compound Transformations

The palladium-catalyzed cross-coupling of this compound with aryl halides generally follows a catalytic cycle involving palladium in its zero and two oxidation states uwindsor.canih.govlibretexts.org. The proposed mechanism initiates with the oxidative addition of the aryl halide to a Pd(0) catalyst, generating an aryl-Pd(II)-halide complex oup.comnih.govlibretexts.org. Concurrently, this compound is activated by a fluoride source, such as TBAF, to form a pentacoordinate hexyltetrafluorosilicate anion researchgate.netoup.com. This silicate species then undergoes transmetalation with the aryl-Pd(II) complex, transferring the hexyl group to the palladium center and forming an aryl-hexyl-Pd(II) intermediate oup.com. The cycle concludes with the reductive elimination of the coupled product, typically a hexylarene, from the palladium center, regenerating the active Pd(0) catalyst oup.comnih.govlibretexts.org. The tetrafluorosilane byproduct is often captured by excess TBAF oup.com.

Table 1: Influence of TBAF Amount on the Cross-Coupling of 4-Bromoacetophenone with this compound

| This compound (mol) | TBAF (mol) | Pd(PPh3)4 (mol%) | Solvent/Temp/Time | Yield of Coupled Product (%) | Citation |

| 2.0 | 2.0 | 5 | THF, 100 °C, 24 h | 67 | oup.com |

| 2.0 | 4.0 | 5 | THF, 100 °C, 24 h | 78 | oup.com |

| 2.0 | 6.0 | 5 | THF, 100 °C, 24 h | 80 | oup.com |

| 2.0 | 8.0 | 5 | THF, 100 °C, 24 h | 79 | oup.com |

Other Reactivity Pathways of this compound

Nucleophilic Activation of Silicon-Fluorine Bonds

The silicon-fluorine bonds in this compound are susceptible to activation by nucleophiles, with fluoride ions being particularly effective activators researchgate.net. Upon nucleophilic attack by fluoride, the silicon atom can expand its coordination sphere to become pentacoordinate, forming transient silicate species researchgate.netd-nb.info. This activation process is fundamental to the role of organotrifluorosilanes in various synthetic transformations, including their participation in cross-coupling reactions researchgate.netoup.com. The nucleophilic activation can lead to the cleavage of the Si-F bond or facilitate rearrangements and migrations involving the silicon moiety researchgate.net. Other strong nucleophiles can also interact with the Si-F bond, although fluoride remains the most commonly discussed activator in silane (B1218182) chemistry d-nb.infothieme-connect.de.

Electrophilic Behavior of the this compound Moiety

While this compound is primarily recognized for the reactivity of its Si-F bonds, the molecule can also exhibit electrophilic characteristics under specific conditions. The presence of three highly electronegative fluorine atoms bonded to the silicon atom induces significant polarization in the Si-C bond, rendering the silicon center electron-deficient acs.org. This electron deficiency can make the silicon atom, and consequently the hexyl moiety attached to it, potentially susceptible to attack by very strong nucleophiles. Although direct examples of this compound acting as a pure electrophile in common organic reactions are not extensively detailed in the provided literature, the polarization of the Si-C bond is a key electronic feature that underpins its reactivity in nucleophilic activation scenarios researchgate.netacs.org. In certain contexts, silicon cations generated from silanes can act as Lewis acids and abstract fluoride, demonstrating an electrophilic nature of silicon acs.org.

Advanced Spectroscopic Characterization of Hexyltrifluorosilane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the structure of organic and organometallic compounds. For hexyltrifluorosilane, ¹H, ¹⁹F, ²⁹Si, and ¹³C NMR provide complementary information about the arrangement of atoms and the nature of chemical bonds.

¹H NMR Spectroscopic Analysis of this compound

Proton NMR (¹H NMR) spectroscopy is used to identify and quantify hydrogen atoms within the molecule. In this compound, the hexyl chain (C₆H₁₃) attached to the silicon atom is expected to exhibit characteristic signals. The spectrum typically displays signals corresponding to the methylene (B1212753) protons of the hexyl group. These signals appear as complex multiplets due to spin-spin coupling between adjacent protons.

A typical ¹H NMR spectrum of this compound shows signals in the aliphatic region. The protons closest to the silicon atom (α-CH₂) are expected to resonate at a slightly different chemical shift compared to those further down the chain. The observed signals are usually complex multiplets reflecting the various CH₂ and CH₃ groups of the hexyl chain. For instance, the hexyl group protons are generally observed in the range of δ 0.80–1.60 ppm, with specific multiplicities indicating the number of adjacent protons. The spectrum of this compound has been reported to show multiplets in the range of δ 0.80–1.20 ppm (5H) and δ 1.20–1.60 ppm (8H), consistent with the hexyl chain structure. oup.com

¹⁹F NMR Spectroscopic Analysis of this compound

Fluorine-19 (¹⁹F) NMR spectroscopy is highly sensitive and provides direct information about fluorine atoms in a molecule. Since this compound contains three fluorine atoms directly bonded to silicon, a distinct signal is expected. In the absence of significant coupling to other nuclei like silicon (which can be observed depending on relaxation times and experimental conditions), the three equivalent fluorine atoms typically give rise to a singlet.

The ¹⁹F NMR spectrum of this compound shows a characteristic singlet at approximately δ -137.60 ppm. This signal confirms the presence of the trifluorosilyl (-SiF₃) moiety and its chemical environment. The sharp singlet indicates that the fluorine atoms are chemically equivalent and that there is no significant long-range coupling to other nuclei that would cause splitting. oup.com

²⁹Si NMR and ¹³C NMR Characterization of this compound and its Derivatives

Silicon-29 (²⁹Si) NMR spectroscopy is crucial for characterizing the silicon center. The chemical shift of the silicon atom is highly sensitive to its bonding environment. In this compound, the silicon atom is bonded to one hexyl group and three fluorine atoms. This environment results in a characteristic chemical shift for the silicon nucleus.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the molecular vibrations, providing insights into the functional groups present and the nature of chemical bonds. For this compound, characteristic absorption or scattering bands corresponding to C-H, Si-C, and Si-F stretching and bending modes are expected.

IR spectroscopy typically reveals strong absorption bands associated with Si-F stretching vibrations, often found in the fingerprint region. The Si-C stretching vibration also contributes to the spectrum, as do the various C-H stretching and bending modes of the hexyl chain. Raman spectroscopy complements IR by providing information on vibrations that are Raman-active, often including symmetric stretching modes.

Reported IR data for this compound includes bands at frequencies that can be assigned to the hexyl group and the trifluorosilyl moiety. While specific detailed assignments are not fully elaborated in the provided snippet, typical IR spectra of organosilicon compounds would show C-H stretching around 2800-3000 cm⁻¹, Si-C stretching in the range of 600-800 cm⁻¹, and Si-F stretching vibrations often appearing as strong bands in the 800-1000 cm⁻¹ region. oup.com

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and identifying fragmentation patterns that help elucidate the structure of a compound. For this compound, techniques like Electron Ionization Mass Spectrometry (EI-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) can be employed.

The molecular ion peak (M⁺) or protonated molecular ion ([M+H]⁺) provides the nominal molecular weight of the compound. Fragmentation patterns can reveal the presence of the hexyl chain and the trifluorosilyl group. Common fragmentation pathways might involve the cleavage of the Si-C bond, loss of fluorine atoms, or fragmentation of the hexyl chain.

The mass spectrum of this compound has been reported to show a calculated mass for C₁₆H₁₆O of m/z 224.1216, suggesting a potential derivative or related compound was analyzed in that specific context. oup.com However, for pure this compound (C₆H₁₃SiF₃), the expected molecular weight is approximately 146.24 g/mol . The molecular ion peak would correspond to this mass, and fragmentation would likely include ions related to [C₆H₁₃SiF₂]⁺, [C₆H₁₃SiF]⁺, [C₆H₁₃]⁺, and [SiF₃]⁺ fragments, among others.

Advanced X-ray Spectroscopic Techniques, such as Near-Edge X-ray Absorption Fine Structure (NEXAFS)

Near-Edge X-ray Absorption Fine Structure (NEXAFS), also known as X-ray Absorption Near Edge Structure (XANES), is a surface-sensitive technique that probes the electronic structure and bonding environment of specific elements. By analyzing the absorption of X-rays as a function of energy, NEXAFS can provide detailed information about the oxidation state, coordination, and chemical bonding of elements like silicon and fluorine.

For this compound, NEXAFS studies, particularly at the silicon K-edge or fluorine K-edge, would offer unique insights. At the silicon K-edge, the absorption spectrum would show features related to transitions from the 1s core level to unoccupied molecular orbitals. The position and shape of the absorption edge, as well as the fine structure above the edge, are sensitive to the chemical state of silicon. For instance, the highly electronegative fluorine atoms bonded to silicon would influence the silicon K-edge position, typically shifting it to higher energies compared to silicon bonded to less electronegative elements.

Compound List:

this compound (C₆H₁₃SiF₃)

Data Tables:

Table 4.1.1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration (relative) | Assignment (Expected) |

| 0.80–1.20 | m | 5H | Hexyl chain protons |

| 1.20–1.60 | m | 8H | Hexyl chain protons |

Note: Data based on reported spectral characteristics. oup.com

Table 4.1.2: ¹⁹F NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| -137.60 | s | Trifluorosilyl (-SiF₃) |

Note: Data based on reported spectral characteristics. oup.com

Table 4.1.3: ¹³C NMR Spectroscopic Data for this compound (Expected)

| Chemical Shift (δ, ppm) | Assignment |

| ~10-20 | CH₃ (terminal) |

| ~20-30 | CH₂ (β to Si) |

| ~25-35 | CH₂ (γ to Si) |

| ~28-40 | CH₂ (α to Si) |

| ~15-25 | CH (if present in derivative) |

Note: Specific data for this compound was not directly available in the snippets. Values are representative for a hexyl group attached to silicon.

Table 4.2: Characteristic IR Vibrational Frequencies for this compound (Approximate)

| Frequency (cm⁻¹) | Assignment |

| 2850-2960 | C-H Stretching (alkyl) |

| 1460-1470 | C-H Bending (alkyl) |

| 700-800 | Si-C Stretching |

| 800-1000 | Si-F Stretching (strong) |

Note: Specific data based on general organosilicon compound analysis. oup.com

Table 4.3: Key Mass Spectrometry Data for this compound (Expected)

| m/z (Approximate) | Assignment (Expected) |

| 146 | [M]⁺ (Molecular Ion) |

| 127 | [C₆H₁₃SiF₂]⁺ |

| 108 | [C₆H₁₃SiF]⁺ |

| 85 | [SiF₃]⁺ |

| 83 | [C₆H₁₁]⁺ (fragment) |

Note: Specific fragmentation data for this compound was not fully detailed in the provided snippets. Values are representative.

Theoretical and Computational Studies of Hexyltrifluorosilane

Quantum Chemical Investigations on Hexyltrifluorosilane Structure and Bonding

Quantum chemical methods are employed to elucidate the intrinsic properties of molecules, such as their geometric arrangements, electron distribution, and energy states.

Density Functional Theory (DFT) is a powerful computational technique used to determine the electronic structure of molecules by focusing on the electron density aps.orgnih.gov. For this compound, DFT calculations can yield precise molecular geometries, including bond lengths and angles, as well as atomic charges and dipole moments scirp.orgmdpi.commdpi.com. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, often referred to as the energy gap, provides critical information about the molecule's reactivity, stability, and potential for electron transfer processes scirp.orgmdpi.com. These calculations are foundational for predicting how this compound will interact with other molecules or participate in chemical reactions.

Table 1: Representative Electronic Structure Parameters for this compound (Illustrative)

| Property | Value (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.80 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

| Dipole Moment | 1.52 D |

| Partial Charge (Si) | +0.88 |

| Partial Charge (F) | -0.42 |

| Partial Charge (C1) | -0.22 |

Note: The data presented in this table are representative of typical outputs generated by DFT calculations for organosilicon compounds. Specific values for this compound would require dedicated computational studies.

Ab initio methods, which derive their results from fundamental quantum mechanical principles without empirical parameters, offer a higher degree of accuracy compared to DFT, albeit at a greater computational cost libretexts.orgmdpi.comresearchgate.net. Techniques such as Configuration Interaction (CI) or Coupled Cluster (CC) methods can provide highly precise geometries, energies, and spectroscopic properties, often serving as benchmarks for validating DFT results researchgate.netru.nl. Applying ab initio methods to this compound could refine its optimized structure, yield more accurate bond energies, and provide deeper insights into electron correlation effects that influence its bonding and reactivity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Characteristics

In Silico Design and Screening of this compound Analogs for Targeted Research

Computational tools are instrumental in the design and screening of molecular analogs, enabling the discovery of compounds with tailored properties, including derivatives of this compound rasayanjournal.co.inbinarystarchem.camdpi.comnih.gov. This process involves modifying the parent molecule's structure and predicting the properties of the resulting analogs. For this compound, modifications could include altering the length or branching of the hexyl chain or substituting fluorine atoms with other halogens or functional groups. These designed analogs can then be computationally screened for specific attributes, such as enhanced reactivity, altered solubility, or improved binding affinity in a target application, using methods like molecular docking and quantitative structure-activity relationship (QSAR) analyses rasayanjournal.co.innih.govmdpi.comnih.gov. This iterative approach allows for the efficient exploration of chemical space to identify promising candidates for further experimental validation.

Compound List:

this compound

Applications of Hexyltrifluorosilane in Materials Science and Surface Chemistry

Role of Hexyltrifluorosilane in Surface Modification and Interface Engineering

The ability of this compound to interact with various substrates makes it valuable for surface modification and interface engineering. This involves controlling the chemical and physical properties at the interface between different materials. mdpi.comresearchgate.net

Silanes, including this compound, are known to form self-assembled monolayers (SAMs) on various substrates. sphinxsai.commdpi.comresearchgate.netsocietechimiquedefrance.fr SAMs are highly ordered molecular assemblies that form spontaneously through chemisorption and self-organization of molecules on a surface. These monolayers are crucial for creating well-defined interfaces. sphinxsai.com The process typically involves the interaction of the silane's hydrolyzable groups with the substrate surface, followed by the organization of the alkyl chains. mdpi.comgelest.com

The incorporation of hexyl groups into silane (B1218182) structures generally leads to a reduction in surface energy and an increase in hydrophobicity. gelest.comresearchgate.netucl.ac.ukcellulosechemtechnol.ro When this compound is used for surface modification, the long alkyl chains orient away from the substrate, creating a non-polar surface. This orientation results in a lower surface energy and a higher contact angle for water, making the surface hydrophobic. gelest.comresearchgate.net This property is critical for applications requiring water repellency or controlled interactions with aqueous environments.

Table 6.1.2: Impact of Silane Surface Modification on Hydrophobicity

| Silane Type (General) | Surface Modification Effect | Resulting Surface Property |

| Alkylsilanes | Reduced surface energy | Increased hydrophobicity |

| Fluorinated Silanes | Reduced surface energy | Increased hydrophobicity |

| This compound | Hydrophobic chain orientation | Enhanced hydrophobicity |

Note: Specific quantitative data for this compound's impact on surface energy and hydrophobicity requires experimental results from studies directly using this compound, which were not detailed in the provided search snippets.

Formation of Self-Assembled Monolayers (SAMs) from this compound

Integration of this compound in Advanced Materials Systems

This compound can be integrated into advanced materials as a precursor or functionalizing agent, contributing to the development of materials with enhanced properties. mdpi.combsz-bw.deresearchgate.netmdpi.com

Silanes are frequently used as precursors or coupling agents in the synthesis of hybrid organic-inorganic materials and polymers. mdpi.combsz-bw.deresearchgate.netmdpi.comwikipedia.org this compound, with its silicon-fluorine and silicon-carbon bonds, can potentially be used in sol-gel processes or other polymerization techniques to create novel hybrid materials. bsz-bw.de These hybrid materials combine the properties of both organic and inorganic components, leading to improved mechanical, thermal, or optical characteristics. mdpi.comresearchgate.net While specific examples of this compound's direct use in polymer synthesis were not detailed, its structural features suggest potential as a monomer or crosslinking agent. wikipedia.org

Surface functionalization of nanomaterials is a key strategy to tailor their properties for specific applications. rsc.orgmdpi.comresearchgate.net Silanes are commonly employed to modify the surface of nanoparticles, imparting desired characteristics such as improved dispersibility, compatibility with matrices, or specific surface reactivity. mdpi.comrsc.orgresearchgate.net this compound could be used to functionalize nanoparticles, conferring hydrophobicity and altering their interfacial behavior within composite materials or biological systems. rsc.orgmdpi.com The long hexyl chain can enhance compatibility with organic polymer matrices, while the trifluorosilane (B87118) group can provide a reactive site for covalent attachment or interaction with inorganic surfaces. mdpi.comrsc.org

Precursor in Polymer Synthesis and Hybrid Materials Development

Catalytic Applications Involving this compound (as a Reagent or Precursor)

While silanes can sometimes participate in or act as precursors for catalytic systems, direct catalytic applications of this compound were not explicitly detailed in the provided search results. Generally, silanes can be used as precursors for silicon-containing catalysts or as modifiers in catalytic processes. reagent.co.ukrsc.org However, specific research detailing this compound's role as a catalyst or a direct precursor in catalytic reactions was not found within the scope of the provided snippets.

Cross-Coupling Methodologies for Carbon-Carbon Bond Formation Facilitated by this compound

Organotrifluorosilanes, including this compound, have emerged as valuable nucleophilic partners in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. These reactions leverage the stability and ease of handling of organotrifluorosilanes, which are readily accessible from their corresponding trichlorosilanes. The trifluorosilane moiety is generally stable to heat, air, and moisture, making it a practical reagent in synthetic organic chemistry oup.comnih.gov.

A key aspect of these transformations is the activation of the organotrifluorosilane, typically achieved using fluoride (B91410) sources such as tetrabutylammonium (B224687) fluoride (TBAF). TBAF is believed to facilitate the cross-coupling by first activating the organotrifluorosilane, potentially through the formation of pentacoordinate silicate (B1173343) species, and then trapping the tetrafluorosilane byproduct generated during the catalytic cycle oup.com.

General Methodology and Reactivity: The palladium-catalyzed cross-coupling of alkyltrifluorosilanes with aryl halides has been demonstrated using catalytic amounts of palladium complexes, such as Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄], in the presence of excess TBAF. Tetrahydrofuran (B95107) (THF) has been identified as a superior solvent for these reactions, with temperatures typically around 100 °C oup.com.

A significant advantage of using organotrifluorosilanes in these coupling reactions is their remarkable chemoselectivity. Functional groups commonly found in organic molecules, such as nitro, ketone carbonyl, and formyl groups, remain intact under these reaction conditions, allowing for the synthesis of complex molecules without the need for protecting groups oup.com.

Specific Research Findings: One documented instance involves the cross-coupling of this compound with p-bromoacetophenone. This reaction, promoted by TBAF, yielded the desired coupled product, 1-(4-acetylphenyl)hexane, in 63% yield .

The general reaction conditions for the cross-coupling of alkyltrifluorosilanes with aryl halides involve:

Catalyst: Palladium complexes, e.g., Pd(PPh₃)₄.

Activator: Tetrabutylammonium fluoride (TBAF) in excess.

Solvent: Tetrahydrofuran (THF).

Temperature: Approximately 100 °C.

These conditions facilitate the formation of a new carbon-carbon bond between the hexyl group of this compound and the aryl ring of the aryl halide.

Derivatives of Hexyltrifluorosilane and Future Research Directions

Synthesis and Advanced Characterization of Hexyltrifluorosilane Derivatives

The synthesis of this compound derivatives typically involves reactions that modify either the trifluorosilyl group or the hexyl chain, or utilize the compound in coupling reactions. Advanced characterization techniques are crucial for confirming the structure and purity of these synthesized compounds.

Synthesis Strategies:

Nucleophilic Substitution at Silicon: The fluorine atoms on the silicon atom in this compound are susceptible to nucleophilic attack. Reactions with alkoxides, amines, or other nucleophiles can lead to the replacement of fluorine atoms, forming hexylalkoxysilanes, hexylaminosilanes, or other functionalized silanes. For instance, reactions with fluoride (B91410) ions can lead to the formation of hexyltetrafluorosilicates, which have shown utility in cross-coupling reactions oup.com. The mechanism of nucleophilic substitution at silicon (SN2@Si) is well-studied, often proceeding via a stable pentacoordinate intermediate, differing from SN2@C mechanisms ic.ac.ukresearchgate.netnih.govlibretexts.orgnih.gov.

Functionalization of the Hexyl Chain: The hexyl chain can potentially be functionalized through standard organic chemistry methods, such as radical halogenation or oxidation, although this is less common when the trifluorosilyl group is the primary reactive site.

Coupling Reactions: this compound can participate in cross-coupling reactions, particularly with aryl halides, catalyzed by palladium complexes in the presence of fluoride sources like tetrabutylammonium (B224687) fluoride (TBAF). This process forms C-Si bonds, yielding compounds with a hexylsilyl group attached to an aryl moiety oup.com.

Advanced Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for characterizing the organic components of the derivatives, confirming the presence and environment of the hexyl chain. ¹⁹F NMR is critical for analyzing the fluorine atoms and their bonding environment around silicon, while ²⁹Si NMR provides direct information about the silicon atom's coordination and electronic state mdpi.commsu.edulibretexts.org.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is valuable for separating and identifying volatile derivatives, providing molecular weight information and fragmentation patterns that aid in structural elucidation.

Infrared (IR) Spectroscopy: IR spectroscopy can identify characteristic functional groups, such as Si-F, Si-O, and C-H stretching vibrations, which are indicative of the synthesized structures ncsu.edu.

X-ray Crystallography: For crystalline derivatives, X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and molecular packing.

Data Table 7.1: Potential Characterization Data for this compound Derivatives

| Technique | Expected Observation for a Hexyl-Si-X₃ Derivative (X=F, OR, NR₂) | Information Provided |

| ¹H NMR | Signals corresponding to hexyl protons (CH₃, CH₂, etc.) | Confirmation of the hexyl group's presence and environment. |

| ¹³C NMR | Signals for hexyl carbons and the carbon directly bonded to Si. | Detailed carbon framework analysis. |

| ¹⁹F NMR | Characteristic signals for Si-F bonds (if still present). | Confirmation of fluorine presence and potential changes due to substitution. |

| ²⁹Si NMR | Signal for silicon atom, chemical shift dependent on substituents. | Information on silicon's coordination, oxidation state, and bonding environment. |

| IR Spectroscopy | Absorption bands for Si-F, Si-O, Si-C, C-H bonds. | Identification of functional groups and overall molecular structure. |

| GC-MS | Molecular ion peak, fragmentation pattern. | Determination of molecular weight and structural fragments. |

Exploration of Novel Reactivity and Transformation Pathways for this compound

The reactivity of this compound is primarily dictated by the highly polarized Si-F bonds, making the silicon atom electrophilic and susceptible to nucleophilic attack. The hexyl group offers a degree of lipophilicity and can influence solubility and steric effects.

Nucleophilic Substitution Reactions: As mentioned, the Si-F bonds can undergo facile nucleophilic substitution. The rate and outcome depend on the nucleophile's strength and the reaction conditions. For example, reaction with alcohols in the presence of a base can yield hexylalkoxysilanes, which are precursors for sol-gel processes or silicone polymers libretexts.org.

Hydrolysis and Alcoholysis: While Si-F bonds are generally more resistant to hydrolysis than Si-Cl bonds, they can still react with water or alcohols, especially under catalytic conditions, to form silanols or alkoxysilanes, respectively, with the release of HF or related species. This reactivity can be harnessed for controlled polymerization or surface modification.

Catalytic Applications: Organosilicon compounds, including silanes and siloxanes, are increasingly recognized for their catalytic roles or as components in catalytic systems. For instance, cationic Si(II) compounds have shown efficacy in hydrosilylation and siloxane coupling reactions mdpi.comacs.org. While this compound itself might not be a direct catalyst, its derivatives could be designed to act as ligands or catalytic supports. The development of organosilicon platforms for catalysis, including cage-like silsesquioxanes and dendrimers, highlights the potential for functionalized silanes in this area rsc.org.

Radical Chemistry: Organosilanes can participate in radical chemistry, acting as reducing agents or mediators in radical reactions. The Si-H bond is particularly relevant here, but Si-F bonds can also be involved in radical transformations under specific conditions discovery.csiro.auwiley.comamazon.inamazon.com.

Emerging Applications and Interdisciplinary Research Opportunities for this compound

The unique combination of a fluorinated silicon center and an alkyl chain positions this compound derivatives for diverse applications, particularly in materials science and surface chemistry.

Surface Modification: Alkylsilanes are widely used for surface modification, imparting hydrophobicity, altering adhesion properties, and creating functional interfaces ncsu.eduvulcanchem.comcankaya.edu.trrsc.org. This compound derivatives could be employed to create surfaces with specific wetting properties or to anchor other molecules via the hexyl chain or modified silyl (B83357) group. Such modifications are relevant for textiles, ceramics, and advanced materials.

Materials Science: Derivatives could serve as monomers or cross-linkers in the synthesis of novel polymers and hybrid materials. For example, organosilicon compounds are used in creating low-dielectric materials, high-temperature resistant polymers, and coatings with tailored properties bohrium.comlongdom.orgsbfchem.comnih.govmdpi.com. The fluorinated nature of the silyl group might impart unique thermal stability, chemical resistance, or optical properties.

Nanotechnology: Functionalized organosilicon compounds, such as polyhedral oligomeric silsesquioxanes (POSS), are used in nanotechnology to create hybrid materials with enhanced mechanical, thermal, and optical properties mdpi.comnih.govdigitellinc.com. Derivatives of this compound could potentially be incorporated into such nanostructures.

Catalysis and Ligand Design: As noted, organosilicon structures can act as ligands for metal catalysts or as supports for heterogeneous catalysts. Derivatives of this compound could be synthesized to incorporate specific chelating groups or to tune the electronic and steric properties of catalytic systems mdpi.comacs.orgrsc.org.

Interdisciplinary Research: Opportunities exist in areas such as bioimaging and sensing, where organosilicon fluorescent materials are gaining traction nih.govmdpi.com. Furthermore, the development of silicon-based materials for electronics and communication technologies continues to be an active area longdom.org.

Challenges and Perspectives in this compound Research

Despite the potential, several challenges and future directions are evident in the research of this compound and its derivatives.

Synthetic Control and Selectivity: Achieving selective functionalization of this compound, particularly when multiple fluorine atoms are present, can be challenging. Controlling the degree of substitution and avoiding unwanted side reactions, such as hydrolysis, requires careful optimization of reaction conditions.

Handling and Stability: Trifluorosilanes can be sensitive to moisture, releasing corrosive hydrogen fluoride. This necessitates anhydrous conditions for synthesis and handling, posing practical challenges for large-scale applications.

Cost-Effectiveness: The synthesis of specialized organosilicon compounds can be expensive, limiting their widespread adoption. Developing more efficient and cost-effective synthetic routes is crucial.

Understanding Structure-Property Relationships: Further research is needed to establish clear correlations between the structure of this compound derivatives and their macroscopic properties, enabling rational design for specific applications.

Green Chemistry Approaches: As with all chemical research, developing environmentally friendly synthetic methods, reducing waste, and utilizing sustainable feedstocks are important future directions for organosilicon chemistry mdpi.com. Exploring electrochemical synthesis methods for organosilicon compounds is also an emerging area rsc.org.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Hexyltrifluorosilane in a laboratory setting?

- Methodology :

- Step 1 : Start with precursor compounds like hexyl chloride and silicon tetrachloride. Use controlled fluorination agents (e.g., HF or SF₄) under inert atmospheres (argon/nitrogen) to avoid hydrolysis .

- Step 2 : Monitor reaction progress using gas chromatography (GC) or FTIR spectroscopy to track intermediate formation .

- Step 3 : Purify via fractional distillation, ensuring temperature stays below the compound’s decomposition threshold (refer to NIST data for boiling points and thermal stability) .

- Safety : Conduct reactions in fume hoods with HF-resistant equipment due to toxic byproducts .

Q. How should researchers safely handle and store this compound to prevent hazardous reactions?

- Protocol :

- Handling : Use PPE (nitrile gloves, face shields) and work in moisture-free environments to prevent hydrolysis, which generates corrosive HF .

- Storage : Keep in sealed, dry containers under inert gas. Avoid contact with oxidizers (e.g., peroxides) or water-containing materials .

- Emergency Measures : Neutralize spills with calcium carbonate or sodium bicarbonate to mitigate HF release .

Q. What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

- Analytical Framework :

- FTIR : Identify Si-F (≈740 cm⁻¹) and Si-C (≈1250 cm⁻¹) stretching vibrations .

- NMR : Use ¹⁹F NMR to confirm trifluorosilane groups (chemical shifts ≈ −60 to −80 ppm) and ¹H/¹³C NMR for hexyl chain conformation .

- Mass Spectrometry : Validate molecular weight and fragmentation patterns using EI-MS .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in reaction yield data when optimizing this compound synthesis?

- Contradiction Analysis :

- Statistical Evaluation : Apply ANOVA to assess variability in reaction parameters (temperature, stoichiometry) .

- Replication : Repeat experiments under identical conditions to isolate outliers .

- Cross-Validation : Compare results with computational models (e.g., DFT simulations of reaction pathways) .

- Literature Benchmarking : Contrast findings with prior studies on analogous silanes (e.g., trichlorofluorosilane) to identify systemic errors .

Q. How can computational chemistry methods predict the reactivity of this compound with different substrates?

- Computational Workflow :

- Step 1 : Perform density functional theory (DFT) calculations to model Si-F bond dissociation energies and nucleophilic attack pathways .

- Step 2 : Simulate interactions with polar substrates (e.g., alcohols, amines) using molecular dynamics to predict hydrolysis rates .

- Step 3 : Validate predictions with experimental kinetics data (e.g., Arrhenius plots from controlled reactions) .

Q. What methodologies are appropriate for assessing the environmental persistence and bioaccumulation potential of this compound?

- Ecotoxicity Framework :

- Persistence Testing : Conduct OECD 301B biodegradation assays under aerobic/anaerobic conditions .

- Bioaccumulation : Use log Kow (octanol-water partition coefficient) measurements or quantitative structure-activity relationship (QSAR) models .

- Soil Mobility : Evaluate adsorption coefficients (Kd) via batch equilibrium experiments with varying soil types .

- Toxicity Profiling : Perform acute toxicity assays on Daphnia magna or algae to estimate LC50/EC50 values .

Data Presentation Guidelines

- Tables : Include reaction yields, spectroscopic peaks, and toxicity metrics with error margins (e.g., ±SD).

- Figures : Use Arrhenius plots for kinetic data and molecular orbital diagrams for computational results .

- Referencing : Cite NIST Chemistry WebBook for physicochemical properties and OECD guidelines for ecotoxicology protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.